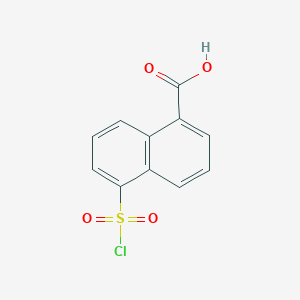

5-(Chlorosulfonyl)-1-naphthoic acid

Descripción

5-(Chlorosulfonyl)-1-naphthoic acid (CAS: 294840-12-3) is a naphthalene-derived compound featuring a carboxylic acid group at the 1-position and a chlorosulfonyl (-SO₂Cl) group at the 5-position. Its molecular formula is C₁₁H₇ClO₄S, with a calculated molecular weight of 270.7 g/mol (based on stoichiometry). The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonation reactions for pharmaceuticals and agrochemicals . Its dual functional groups (carboxylic acid and chlorosulfonyl) enable diverse reactivity, including nucleophilic substitutions and esterifications .

Propiedades

Fórmula molecular |

C11H7ClO4S |

|---|---|

Peso molecular |

270.69 g/mol |

Nombre IUPAC |

5-chlorosulfonylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H7ClO4S/c12-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) |

Clave InChI |

ZJQPQFZJWKJWEK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-1-naphthoic acid typically involves the chlorosulfonation of naphthalene-1-carboxylic acid. This reaction is carried out by treating naphthalene-1-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Chlorosulfonation: Naphthalene-1-carboxylic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Chlorosulfonyl)-1-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 50°C) in the presence of a base such as triethylamine.

Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Carboxylate Salts and Esters: Formed by the oxidation of the carboxylic acid group.

Aplicaciones Científicas De Investigación

5-(Chlorosulfonyl)-1-naphthoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mecanismo De Acción

The mechanism of action of 5-(Chlorosulfonyl)-1-naphthoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive and can be readily replaced by various nucleophiles, leading to the formation of diverse derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparación Con Compuestos Similares

5-Chloro-1-naphthoic Acid

- Molecular Formula : C₁₁H₇ClO₂

- Molecular Weight : 206.625 g/mol

- Key Differences :

- Lacks the sulfonyl group, featuring only a chlorine substituent at the 5-position.

- Reduced electrophilicity compared to 5-(chlorosulfonyl)-1-naphthoic acid, limiting its utility in sulfonamide formation.

- Applications: Primarily used as a building block in organic synthesis and metal-organic frameworks due to its carboxylic acid group .

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid

- Molecular Formula : C₁₁H₇ClO₅S

- Molecular Weight : 286.69 g/mol

- Key Differences: Hydroxyl group at the 2-position enhances solubility in polar solvents. Chlorosulfonyl group at the 6-position alters regioselectivity in reactions. Applications: Potential use in dye synthesis and as a chelating agent due to the hydroxyl-carboxylic acid synergy .

5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

- Molecular Formula : C₁₀H₁₁ClO₅S (inferred from )

- Molecular Weight : ~278.7 g/mol (calculated)

- Key Differences: Ethoxy group at the 2-position directs electrophilic substitution reactions (e.g., in sildenafil synthesis). Smaller aromatic system (benzene vs. naphthalene) reduces steric hindrance. Applications: Intermediate in pharmaceutical synthesis, notably for PDE5 inhibitors .

Amino-Naphthalenesulfonic Acids

- Examples : 1-Naphthylamine-4-sulfonic acid, 1-Naphthylamine-8-sulfonic acid

- Molecular Formula: C₁₀H₉NO₃S (generalized)

- Key Differences: Amino group (-NH₂) replaces the carboxylic acid, enabling diazotization and coupling reactions. Applications: Widely used in azo dye production and corrosion inhibitors .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Reactivity Insights

- Synthetic Utility : this compound’s chlorosulfonyl group facilitates nucleophilic displacement reactions, as demonstrated in the synthesis of benzimidazole derivatives (e.g., omeprazole analogs) .

- Acidity and Solubility: The carboxylic acid group enhances aqueous solubility compared to non-acidic analogs (e.g., amino-naphthalenesulfonic acids) but reduces stability under basic conditions .

- Regioselectivity : Positional isomerism (5- vs. 6-chlorosulfonyl) significantly impacts reactivity. For instance, 6-substituted derivatives exhibit distinct electronic effects in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.